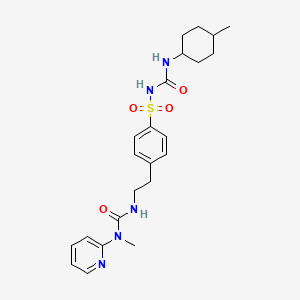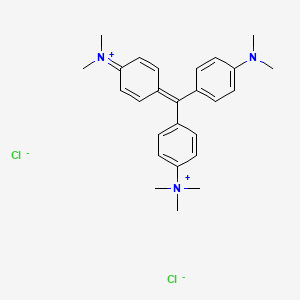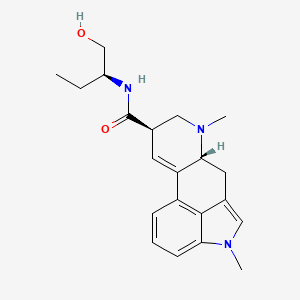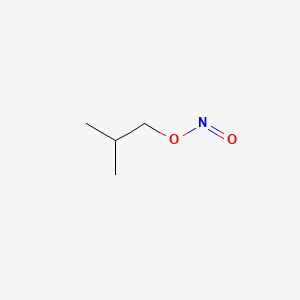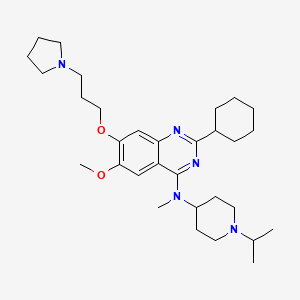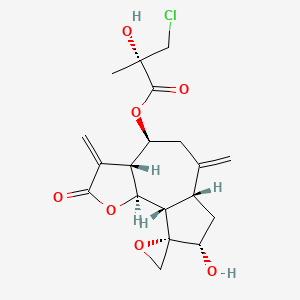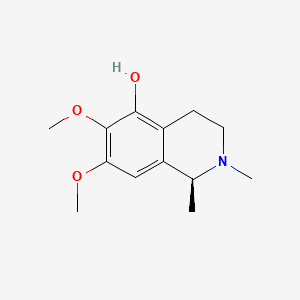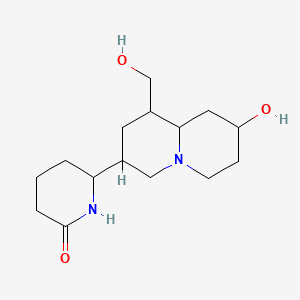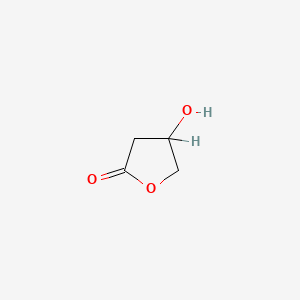
2(3H)-Furanone, dihydro-4-hydroxy-
描述
2(3H)-Furanone, dihydro-4-hydroxy- is a natural product found in Anoectochilus formosanus, Crocus sativus, and Climacodon septentrionalis with data available.
作用机制
Target of Action
It’s known that furanones, a class of compounds to which 4-hydroxydihydrofuran-2(3h)-one belongs, interact with various biological targets .
Mode of Action
Furanones are known to interact with their targets through various mechanisms, including direct binding and enzymatic reactions .
Biochemical Pathways
4-Hydroxydihydrofuran-2(3H)-One may be involved in glucosylation pathways. In strawberries, similar compounds are glucosylated by UDP-glucosyltransferases (UGTs), leading to the formation of flavorless glucosides .
Pharmacokinetics
Furanones are generally known to have good bioavailability .
Result of Action
Furanones are known to have various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Hydroxydihydrofuran-2(3H)-One .
生化分析
Biochemical Properties
2(3H)-Furanone, dihydro-4-hydroxy- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with antioxidant enzymes, enhancing their activity and thereby contributing to the scavenging of free radicals . This interaction is primarily due to the hydroxyl group present in the compound, which can donate hydrogen atoms to neutralize free radicals. Additionally, 2(3H)-Furanone, dihydro-4-hydroxy- can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of 2(3H)-Furanone, dihydro-4-hydroxy- on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2(3H)-Furanone, dihydro-4-hydroxy- can modulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, altering their activity and thus influencing the overall metabolic flux .
Molecular Mechanism
At the molecular level, 2(3H)-Furanone, dihydro-4-hydroxy- exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. The hydroxyl group in the compound can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity . Additionally, 2(3H)-Furanone, dihydro-4-hydroxy- can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2(3H)-Furanone, dihydro-4-hydroxy- can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . The degradation products can have different biological activities, which may influence the long-term effects of the compound on cellular function. In both in vitro and in vivo studies, prolonged exposure to 2(3H)-Furanone, dihydro-4-hydroxy- has been associated with sustained antioxidant effects, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2(3H)-Furanone, dihydro-4-hydroxy- vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defense and reducing inflammation . At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . These threshold effects highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
2(3H)-Furanone, dihydro-4-hydroxy- is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing their activity and thereby affecting the overall metabolic flux . This compound can also alter metabolite levels by modulating the activity of key metabolic enzymes . For instance, it has been shown to increase the levels of certain antioxidants, contributing to its overall antioxidant activity .
Transport and Distribution
Within cells and tissues, 2(3H)-Furanone, dihydro-4-hydroxy- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . This compound can also accumulate in specific tissues, where it exerts its biological effects . The localization and accumulation of 2(3H)-Furanone, dihydro-4-hydroxy- are influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 2(3H)-Furanone, dihydro-4-hydroxy- is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . The precise localization of 2(3H)-Furanone, dihydro-4-hydroxy- within the cell can significantly impact its biological activity and effectiveness .
属性
IUPAC Name |
4-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDLSHBRSNCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872986 | |
| Record name | beta-Hydroxybutyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-16-9 | |
| Record name | 3,4-Dihydroxybutanoic acid gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5469-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Hydroxybutyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-hydroxy-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M94O5FN60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 4-hydroxydihydrofuran-2(3H)-one in smoked bamboo biomass?
A1: The research article highlights that the heat release volatiles of smoked bamboo biomass, which include compounds like 4-hydroxydihydrofuran-2(3H)-one, might be usable as raw materials for various applications. While the specific properties and applications of 4-hydroxydihydrofuran-2(3H)-one aren't explored in detail, its presence in the volatile profile contributes to the understanding of the overall composition of smoked bamboo biomass. This knowledge is important for assessing the potential of this biomass as a sustainable source of materials. []
Q2: At what temperature is 4-hydroxydihydrofuran-2(3H)-one found in the volatile profile of smoked bamboo biomass?
A2: The provided research indicates that 4-hydroxydihydrofuran-2(3H)-one is a major constituent of the volatiles released at 280°C. At this temperature, it represents 15.24% of the identified compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
